N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a carbothioamide group attached to a 3,5-dimethylphenyl moiety. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenyl isocyanate with 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbothioamide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide
- N-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide
- N-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide
Uniqueness
N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C14H20N2OS |
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Molecular Weight |
264.39 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-11(2)8-12(7-10)15-14(18)16-5-3-4-13(17)9-16/h6-8,13,17H,3-5,9H2,1-2H3,(H,15,18) |
InChI Key |
RSIDCDXRGBPQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)O)C |
Origin of Product |
United States |
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